![molecular formula C42H38NO2PS B15207038 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide](/img/structure/B15207038.png)
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[(R)-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a diphenylphosphino group and a sulfinyl group attached to a benzamide backbone. These structural elements contribute to its reactivity and functionality in different chemical processes.
Méthodes De Préparation
The synthesis of 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route often includes the following steps:
Formation of the Diphenylphosphino Intermediate: This step involves the reaction of diphenylphosphine with an appropriate halide to form the diphenylphosphino intermediate.
Synthesis of the Sulfinyl Intermediate: The sulfinyl group is introduced through the oxidation of a thioether precursor using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Coupling Reaction: The final step involves the coupling of the diphenylphosphino intermediate with the sulfinyl intermediate under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The diphenylphosphino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., m-CPBA, hydrogen peroxide), reducing agents (e.g., LiAlH4), and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfone derivatives, thioethers, and substituted phosphines.
Applications De Recherche Scientifique
2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are employed in catalytic processes such as hydrogenation and cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its unique reactivity is leveraged to create complex molecules.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide exerts its effects is primarily through its ability to form stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and C-C bond formation. The molecular targets and pathways involved include the active sites of enzymes and receptors, where the compound or its derivatives can bind and modulate activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide include:
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Another chiral diphosphine ligand used in asymmetric catalysis, known for its high stereoselectivity.
®-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyl methyl ether: A ferrocenyl-based ligand with applications in asymmetric synthesis.
The uniqueness of 2-(Diphenylphosphino)-N-[(1S,2R)-1,2-diphenyl-2-[®-(2,4,6-trimethylphenyl)sulfinyl]ethyl]-benzamide lies in its combination of a diphenylphosphino group and a sulfinyl group, which imparts distinct reactivity and functionality compared to other similar compounds.
Propriétés
Formule moléculaire |
C42H38NO2PS |
|---|---|
Poids moléculaire |
651.8 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N-[(1S,2R)-1,2-diphenyl-2-(2,4,6-trimethylphenyl)sulfinylethyl]benzamide |
InChI |
InChI=1S/C42H38NO2PS/c1-30-28-31(2)40(32(3)29-30)47(45)41(34-20-10-5-11-21-34)39(33-18-8-4-9-19-33)43-42(44)37-26-16-17-27-38(37)46(35-22-12-6-13-23-35)36-24-14-7-15-25-36/h4-29,39,41H,1-3H3,(H,43,44)/t39-,41+,47?/m0/s1 |
Clé InChI |
SXZACRBACNWVKT-AOMYXZIISA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)S(=O)[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=O)C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



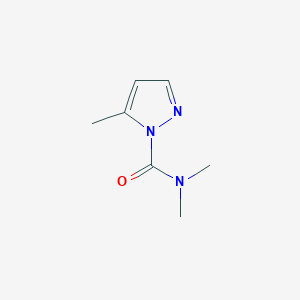
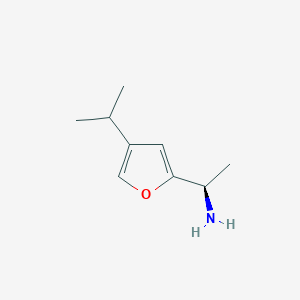
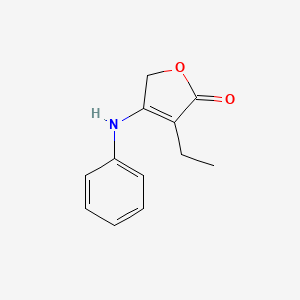
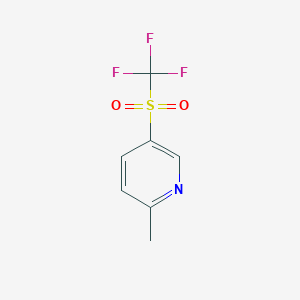
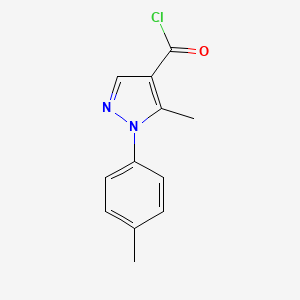
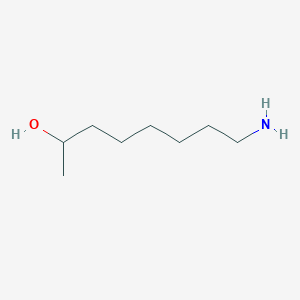
![2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
![2-(1-(Methylsulfonyl)piperidin-4-yl)benzo[d]oxazole](/img/structure/B15206990.png)
![3-(p-Tolyl)pyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B15206997.png)
![[3-(1-Benzofuran-2-yl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B15207012.png)
![3-(2-Acetylbenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B15207022.png)

![2-(Bromomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B15207032.png)
